3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid
Description
3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid is an organic compound with the molecular formula C8H8O3S It is a heterocyclic compound containing both sulfur and oxygen atoms in its structure
Properties
Molecular Formula |
C8H8O3S |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid |
InChI |
InChI=1S/C8H8O3S/c9-7(10)6-4-12-8-5(6)2-1-3-11-8/h4H,1-3H2,(H,9,10) |
InChI Key |
PXSKYBRGAZRBRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(OC1)SC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[2,3-b]pyran derivative with a carboxylic acid group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-pyran-5-carboxylic acid: A similar compound with a pyran ring instead of a thieno ring.
4H-thieno[3,2-b]pyrrole-5-carboxamides: Compounds with a similar thieno-pyran structure but different functional groups.
Uniqueness
3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid is unique due to the presence of both sulfur and oxygen atoms in its structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
3,4-Dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid is a heterocyclic compound that exhibits a unique thieno-pyran structure. Its molecular formula is with a molecular weight of 184.21 g/mol. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a fused thieno and pyran ring system, which enhances its reactivity and solubility in polar solvents. The presence of a carboxylic acid functional group at the 5-position contributes to its biological activity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHOS |
| Molecular Weight | 184.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1169491-57-9 |
Biological Activity
Research indicates that this compound possesses several biological activities, including:
1. Antimicrobial Activity
Studies have shown that compounds with thieno-pyran structures often exhibit antimicrobial properties. While specific data on this compound's efficacy against various pathogens is limited, related derivatives have demonstrated significant antimicrobial effects.
2. Anticancer Potential
The thieno-pyran scaffold has been associated with anticancer activity in various studies. For instance, derivatives of thieno-pyrans have shown promising results in inhibiting tumor growth in vitro and in vivo models. The exact mechanisms through which this compound exerts anticancer effects require further investigation.
3. Anti-inflammatory Effects
Compounds similar to this compound have been reported to possess anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases.
Case Studies and Research Findings
Recent research highlights the potential of thieno-pyran derivatives in drug development:
- A study by Torres-García et al. (2016) explored the synthesis of thiazine derivatives that share structural similarities with thieno-pyrans and found significant antimicrobial and anticancer activities .
- Another investigation focused on the synthesis of various thieno-pyran derivatives, demonstrating their potential as inhibitors for certain cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
